3-(4-Ethoxyphenyl)-1h-pyrazole

Medicinal Chemistry Drug Design ADME Properties

Medicinal chemistry teams targeting MAO-B for neurodegenerative diseases require a phenylpyrazole scaffold with optimal lipophilicity for CNS penetration. 3-(4-Ethoxyphenyl)-1H-pyrazole (cLogP 2.48) directly addresses this challenge: • Proven core for potent MAO-B inhibitors: EH7 derivative achieves IC50 = 0.063 µM with 133-fold selectivity over MAO-A. • Strategic lipophilicity advantage over 4-methoxy analogs (cLogP 1.77) for enhanced blood-brain barrier penetration. • Versatile intermediate for parallel synthesis and SAR exploration via standard transformations. Supplied with ≥98% purity, available for immediate global shipping with reliable stock.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 1249750-89-7
Cat. No. B1398908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxyphenyl)-1h-pyrazole
CAS1249750-89-7
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC=NN2
InChIInChI=1S/C11H12N2O/c1-2-14-10-5-3-9(4-6-10)11-7-8-12-13-11/h3-8H,2H2,1H3,(H,12,13)
InChIKeyKHUBBHSLONUNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxyphenyl)-1H-pyrazole Overview


3-(4-Ethoxyphenyl)-1H-pyrazole (CAS 1249750-89-7) is a phenyl-substituted pyrazole derivative with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . This heterocyclic compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science research, with the 4-ethoxyphenyl substituent contributing to the molecule's lipophilic character . The pyrazole core is recognized as a privileged structure in drug discovery due to its presence in numerous biologically active molecules and approved therapeutics .

Privileged pyrazole core for medicinal chemistry research
4-Ethoxyphenyl group modulates lipophilicity and membrane interaction
Versatile synthetic intermediate for focused library synthesis

Substitution Concerns for 3-(4-Ethoxyphenyl)-1H-pyrazole


Substituting 3-(4-Ethoxyphenyl)-1H-pyrazole with other phenylpyrazoles is not a straightforward decision due to the profound influence of the para-ethoxy group on key molecular properties. The ethoxy substituent directly modulates lipophilicity, which is a critical parameter governing membrane permeability, metabolic stability, and target binding . For instance, when incorporated into a pyrazoline scaffold targeting monoamine oxidase-B (MAO-B), the 4-ethoxyphenyl-containing derivative (EH7) exhibited an IC₅₀ of 0.063 µM, a level of potency achieved through a specific halogen substitution pattern that leverages the ethoxyphenyl group as a foundational structural element [1]. Replacing this core with an alternative, such as a 4-methoxyphenyl or unsubstituted phenyl group, would likely alter the molecule's electronic distribution, steric profile, and overall pharmacophore, leading to a different and potentially inferior activity profile.

Ethoxy-to-methoxy substitution may shift partition coefficient and membrane permeability, altering distribution profiles.

The 4-ethoxyphenyl core contributes to MAO-B inhibitory potency; replacement with other halogens or hydrogen may change selectivity.

Para-substituent dictates biological target profile: 4-fluorophenyl analog shows androgen receptor modulation, distinct from MAO-B pathway.

Comparative Evidence for 3-(4-Ethoxyphenyl)-1H-pyrazole


Lipophilicity Advantage Over Methoxy Analog

The substitution of a para-methoxy group with a para-ethoxy group on the phenyl ring of a 1H-pyrazole scaffold results in a measurable increase in lipophilicity, a critical determinant of membrane permeability and distribution. The target compound, 3-(4-Ethoxyphenyl)-1H-pyrazole, has a calculated LogP (cLogP) of approximately 2.48 . In comparison, its direct analog, 3-(4-methoxyphenyl)-1H-pyrazole, has a calculated LogP value reported at 1.77 [1].

Lipophilicity (cLogP)
Cross-study comparable
Target cLogP 2.48 vs methoxy analog 1.77 (Δ +0.7)
Supports permeability differentiation in hit-to-lead context
In silico prediction; requires experimental validation
Medicinal Chemistry Drug Design ADME Properties

MAO-B Inhibition by EH7 Pyrazoline

A derivative of 3-(4-Ethoxyphenyl)-1H-pyrazole, specifically the 4,5-dihydro-1H-pyrazole (pyrazoline) analog designated EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole), exhibits potent and selective inhibition of human monoamine oxidase-B (MAO-B). In a head-to-head comparison within a series of halogenated pyrazolines, EH7 demonstrated an IC₅₀ of 0.063 µM against MAO-B [1]. This was superior to the chloro- (EH6, IC₅₀ not explicitly stated but potency order lower), bromo- (EH8), and unsubstituted phenyl (EH1) analogs, establishing a clear structure-activity relationship where the 4-fluorophenyl group on the 5-position of the pyrazoline, in combination with the 4-ethoxyphenyl core, yields the highest potency [1].

MAO-B Inhibition (EH7)
Direct head-to-head comparison
IC₅₀ 0.063 µM (-F); potency order -F > -Cl > -Br > -H
4-Ethoxyphenyl core supports potent MAO-B inhibition in pyrazoline series
Recombinant human MAO-B assay
Neurodegenerative Disease Enzymology Lead Discovery

MAO-B Selectivity of EH7 Over MAO-A

In addition to its potency, the 4-ethoxyphenyl-containing pyrazoline derivative EH7 demonstrates significant selectivity for the MAO-B isoform over MAO-A. The selectivity index (SI), calculated as the ratio of IC₅₀(MAO-A) to IC₅₀(MAO-B), is 133.0 for EH7 [1]. This indicates a 133-fold preference for inhibiting MAO-B, a critical feature for minimizing potential side effects associated with MAO-A inhibition, such as the 'cheese effect' (hypertensive crisis from dietary tyramine). This level of selectivity was the highest among the tested analogs, with the next best compound, EH6, showing an SI of >55.8 [1]. The mechanism was further characterized as reversible and competitive, with a Ki value of 0.034 ± 0.0067 µM [1].

MAO-B Selectivity (SI)
Direct head-to-head comparison
SI 133 (MAO-A IC₅₀ 8.38 µM, MAO-B 0.063 µM)
High isoform selectivity informs CNS target engagement study design
Reversible, competitive; Ki 0.034 µM
Selectivity Off-target Activity CNS Drug Discovery

Antiproliferative Comparison with 4-Fluorophenyl Analog

The impact of the para-ethoxy group versus other substituents on the phenyl ring of a 1H-pyrazole core can be inferred from studies on structurally related compounds. While a direct head-to-head comparison for the unsubstituted 3-(4-ethoxyphenyl)-1H-pyrazole is not available, class-level evidence highlights the functional divergence between different para-substituted phenyl pyrazoles. For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives was evaluated for antiproliferative activity against prostate cancer cell lines, with the lead compound 10e showing an IC₅₀ of 18 µmol/L against LNCaP cells and a prostate-specific antigen (PSA) downregulation rate of 46% [1]. This demonstrates a distinct biological profile (androgen receptor antagonism) associated with the 4-fluorophenyl pyrazole scaffold, which is different from the neuroprotective profile observed for the 4-ethoxyphenyl pyrazoline scaffold in MAO-B assays [2].

Antiproliferative Comparison
Class-level inference
No direct data for 3-(4-ethoxyphenyl)-1H-pyrazole
4-Fluorophenyl analog shows AR antagonism (IC₅₀ 18 µM), indicating para-substituent-driven target divergence
LNCaP cell model; PSA downregulation 46%
Oncology Prostate Cancer Androgen Receptor

Application Scenarios for 3-(4-Ethoxyphenyl)-1H-pyrazole


CNS-Penetrant MAO-B Inhibitor Design

For medicinal chemistry teams focused on neurodegenerative disease, 3-(4-Ethoxyphenyl)-1H-pyrazole serves as a proven core scaffold for generating potent and highly selective monoamine oxidase-B (MAO-B) inhibitors. As demonstrated by the pyrazoline derivative EH7 (IC₅₀ MAO-B = 0.063 µM, SI = 133.0), the 4-ethoxyphenyl group is a key contributor to both target potency and isoform selectivity [1]. This makes it a strategic building block for synthesizing focused libraries aimed at discovering novel treatments for Parkinson's disease and other CNS disorders where MAO-B is a validated target [1].

Lipophilicity-Driven Hit-to-Lead Optimization

The lipophilic nature of 3-(4-Ethoxyphenyl)-1H-pyrazole (cLogP = 2.48) makes it a preferred starting point over less lipophilic analogs like 3-(4-methoxyphenyl)-1H-pyrazole (cLogP = 1.77) for programs where membrane permeability is a critical challenge [2]. The approximately 5-fold increase in partition coefficient associated with the ethoxy group can be strategically exploited in hit-to-lead campaigns to improve cellular and blood-brain barrier penetration, potentially leading to compounds with superior in vivo target engagement [2].

Diversely Functionalized Pyrazole Synthesis

As a versatile synthetic intermediate, 3-(4-Ethoxyphenyl)-1H-pyrazole can undergo various chemical transformations—including oxidation, reduction, and electrophilic/nucleophilic substitutions—to introduce diverse functional groups . This makes it an ideal building block for parallel synthesis and combinatorial chemistry efforts aimed at generating libraries of novel pyrazole-containing compounds for broad biological screening. Its specific substitution pattern offers a unique electronic and steric environment that can be further elaborated to explore structure-activity relationships across multiple target classes .

Scaffold Diversification for Anti-Cancer Agents

While the unmodified 3-(4-Ethoxyphenyl)-1H-pyrazole core has not been extensively profiled for direct anticancer activity, its structural similarity to other therapeutically active phenylpyrazoles makes it a valuable template for diversification in oncology research. Studies on related compounds, such as 3-(4-fluorophenyl)-1H-pyrazole derivatives which act as androgen receptor antagonists (e.g., compound 10e with an IC₅₀ of 18 µM in LNCaP cells), illustrate the potential of this scaffold class in cancer drug discovery [3]. By using 3-(4-Ethoxyphenyl)-1H-pyrazole as a starting material, researchers can explore new chemical space around the pyrazole core, potentially uncovering novel mechanisms of action and improved anticancer profiles [3].

Application
Selection Property
Validation Focus
MAO-B inhibitor lead discovery
4-Ethoxyphenyl scaffold for potency and selectivity
MAO-B enzymatic and selectivity assays
Hit-to-lead permeability optimization
Lipophilic character (ethoxy group)
Membrane permeability and BBB penetration assays
Pyrazole library synthesis
Versatile synthetic intermediate
Derivatization scope and functional group tolerance
Oncology probe design
Phenylpyrazole scaffold diversification
Cell-based antiproliferative assays

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28 linked technical documents
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